6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
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Overview
Description
6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a heterocyclic compound that features both pyridazinone and oxadiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyridazinone core. Common synthetic routes might include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Vinylation: Introduction of the vinyl group via reactions such as Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the vinyl group or the heterocyclic rings.
Reduction: Reduction reactions could target the oxadiazole or pyridazinone rings.
Substitution: Various substitution reactions could occur, particularly on the vinyl group or the nitrogen atoms in the heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metal catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one could have a range of applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for compounds like 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
- 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
Uniqueness
The unique combination of the vinyl group and the oxadiazole and pyridazinone rings in 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-(3-ethenyl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H6N4O2/c1-2-6-9-8(14-12-6)5-3-4-7(13)11-10-5/h2-4H,1H2,(H,11,13) |
InChI Key |
YFBCJHCXVFLAAY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NOC(=N1)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
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